Tasihalide B

Description

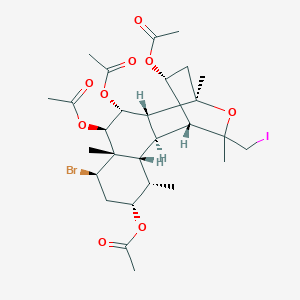

Tasihalide B is a halogenated marine natural product hypothesized to belong to a family of bioactive compounds derived from marine cyanobacteria. . Tasihalides are characterized by their halogenation (e.g., bromine or chlorine substituents), which distinguishes them from non-halogenated analogs like dolastatin 10, a well-known anticancer agent originally isolated from the sea hare Dolabella auricularia and later identified in cyanobacteria .

Key properties of this compound (inferred from Tasihalide C data):

- Molecular weight: ~784 Da (exact mass varies with halogenation).

- Structural features: Likely contains a bromine atom, as seen in Tasihalide C, contributing to distinct isotopic patterns in mass spectrometry.

- Biological role: Potential antitumor activity, common among marine cyanobacterial metabolites.

Properties

Molecular Formula |

C28H40BrIO9 |

|---|---|

Molecular Weight |

727.4 g/mol |

IUPAC Name |

[(1R,2S,3R,4S,5R,7R,8S,9R,10R,11R,12R,15R)-9,10,15-triacetyloxy-7-bromo-14-(iodomethyl)-4,8,12,14-tetramethyl-13-oxatetracyclo[10.2.2.02,11.03,8]hexadecan-5-yl] acetate |

InChI |

InChI=1S/C28H40BrIO9/c1-12-17(35-13(2)31)9-19(29)28(8)21(12)20-22-18(36-14(3)32)10-26(6,39-27(22,7)11-30)23(20)24(37-15(4)33)25(28)38-16(5)34/h12,17-25H,9-11H2,1-8H3/t12-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26-,27?,28+/m1/s1 |

InChI Key |

VTSUCPDRKZEUFW-QHGWMHHNSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@H]([C@]2([C@@H]1[C@H]3[C@H]([C@H]([C@@H]2OC(=O)C)OC(=O)C)[C@]4(C[C@H]([C@@H]3C(O4)(C)CI)OC(=O)C)C)C)Br)OC(=O)C |

Canonical SMILES |

CC1C(CC(C2(C1C3C4C(CC(C3C(C2OC(=O)C)OC(=O)C)(OC4(C)CI)C)OC(=O)C)C)Br)OC(=O)C |

Synonyms |

tasihalide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Tasihalide B vs. Dolastatin 10

Key Differences :

- Structural Impact : Bromine in this compound/C increases molecular mass slightly compared to dolastatin 10 and alters ionization efficiency in mass spectrometry.

- Ecological Distribution: this compound/C is predominantly associated with Symploca sp., whereas dolastatin 10 is found in both cyanobacteria and marine mollusks.

- Detection Methods: Tasihalide C was reliably detected using nanoDESI-MS and MALDI-IMS, whereas dolastatin 10 required specific cyanobacterial samples for identification .

This compound vs. Other Halogenated Marine Compounds

- Functional Role : Both this compound and lyngbyatoxin exhibit ecological roles in predator deterrence.

- Structural Contrast : Lyngbyatoxin lacks the peptide backbone seen in Tasihalides, limiting its utility in targeted therapies.

Research Findings and Implications

Analytical Challenges

- Mass Spectrometry : Tasihalide C’s bromination complicates differentiation from dolastatin 10 due to nearly identical exact masses. However, isotopic patterns and fragmentation pathways resolve this ambiguity .

- Sample Stability : Tasihalide C was detected in RNAlater®-preserved samples, suggesting stability under long-term storage—a critical factor for pharmaceutical development .

Pharmacological Potential

- Dolastatin 10 has inspired synthetic derivatives (e.g., brentuximab vedotin) used in lymphoma treatment. This compound/C’s halogenation may enhance binding affinity or metabolic stability, warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.